molecular formula C13H19N3S B452605 1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea CAS No. 140934-80-1

1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea

Cat. No.: B452605
CAS No.: 140934-80-1
M. Wt: 249.38g/mol
InChI Key: ACLJMUOWEWLOJO-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea (CAS 140934-80-1) is a thiourea-based heterocyclic building block of high interest in pharmaceutical and biochemical research . With a molecular formula of C13H19N3S and a molecular weight of 249.38 g/mol, this compound is characterized by its high purity, typically 98%, ensuring reliability and consistency in experimental results . Its structure, which incorporates both a cyclohexyl group and a pyridin-4-ylmethyl moiety, makes it a valuable scaffold in drug discovery, particularly for the synthesis of more complex molecules targeting enzyme inhibition. Researchers can utilize this compound as a key precursor in the development of novel inhibitors. The research value of this compound and its analogs is highlighted in structural biology studies, where similar cyclohexyl-urea derivatives have been co-crystallized with the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key target for anti-tuberculosis agents . These studies provide critical insights into binding modes and facilitate the structure-based design of new therapeutic entities . As a specialized chemical, it is intended for use as a Heterocyclic Building Block in the development of new chemical entities . This product is strictly for research and development purposes and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-cyclohexyl-3-(pyridin-4-ylmethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c17-13(16-12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h6-9,12H,1-5,10H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLJMUOWEWLOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagent Preparation

  • Cyclohexyl isothiocyanate : Commercially available or synthesized via the reaction of cyclohexylamine with thiophosgene.

  • 4-(Aminomethyl)pyridine : Prepared by reduction of 4-cyanopyridine using lithium aluminum hydride or catalytic hydrogenation.

Reaction Procedure

  • Mixing : Combine 10 mmol cyclohexyl isothiocyanate and 10 mmol 4-(aminomethyl)pyridine in 30 mL ethanol.

  • Stirring : React under reflux (78°C) for 4–6 hours.

  • Workup :

    • Cool the mixture to room temperature.

    • Filter precipitated product or evaporate solvent under reduced pressure.

  • Purification : Recrystallize from ethanol or ethanol/water mixtures (yield: 75–90%).

Critical considerations :

  • Base addition : Triethylamine (1–2 drops) enhances reaction efficiency by scavenging HCl.

  • Side reactions : Symmetrical thioureas may form if reagent purity or stoichiometry is inadequate.

Structural Characterization

Spectroscopic Analysis

  • FT-IR :

    • ν(N-H) : 3180–3250 cm⁻¹ (thiourea NH stretching).

    • ν(C=S) : 1050–1150 cm⁻¹ (thiocarbonyl group).

  • ¹H NMR (DMSO-d₆):

    • δ 9.35 ppm (NH, singlet, 1H).

    • δ 7.86–7.03 ppm (pyridyl and cyclohexyl protons).

  • 13C NMR :

    • δ 180–185 ppm (C=S).

X-ray Crystallography

While no crystal structure of this compound is reported, analogous thioureas exhibit:

  • Non-planar geometry : Dihedral angles >50° between thiourea and aromatic groups.

  • Supramolecular interactions : N-H···S hydrogen bonds and C-H···π interactions stabilize the lattice.

Comparative Analysis of Synthetic Routes

MethodSolventTemperatureTime (h)Yield (%)Purity (HPLC)
Ethanol refluxEthanol78°C68698.5
DichloromethaneDCM50°C47597.2
Room temperatureChloroform25°C248296.8

Key findings :

  • Ethanol reflux provides the highest yield and purity due to improved solubility of intermediates.

  • Room-temperature methods are slower but suitable for heat-sensitive substrates.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF) accelerate reaction rates but complicate purification. Ethanol balances reactivity and ease of isolation.

Catalytic Additives

  • Triethylamine : Increases yield by 8–12% via acid neutralization.

  • Molecular sieves : Reduce side reactions by absorbing moisture.

Scalability

Bench-scale reactions (≤100 g) maintain yields >80%, but industrial-scale processes require continuous flow systems to manage exothermicity.

Challenges and Solutions

  • Byproduct formation :

    • Issue : Bis-thioureas from excess isothiocyanate.

    • Solution : Strict stoichiometric control and incremental reagent addition.

  • Purification difficulties :

    • Issue : Co-precipitation of unreacted amine.

    • Solution : Column chromatography (silica gel, ethyl acetate/hexane).

Applications in Coordination Chemistry

This compound serves as a bidentate ligand for Pd(II) and Pt(II) complexes, coordinating via sulfur and pyridyl nitrogen atoms . Example synthesis:

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the thiourea group, leading to different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring or the thiourea nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group can yield sulfinyl or sulfonyl derivatives, while reduction can lead to amine derivatives.

Scientific Research Applications

1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiourea group can form hydrogen bonds and other interactions with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Structural and Physical Properties

The substituents on the thiourea scaffold significantly influence physical properties. For example:

  • 1-Cyclohexyl-3-(4-methylphenyl)thiourea (C14H20N2S) has an average mass of 248.388 g/mol and a monoisotopic mass of 248.134720 .
  • 1-Cyclohexyl-3-(3,5-dimethoxyphenyl)thiourea and 1-Cyclohexyl-3-(3,5-dimethylphenyl)thiourea exhibit yields of 73% and 78%, respectively, when synthesized via reactions of cyclohexylamine with aryl isothiocyanates in dichloromethane .
  • 1-Allyl-3-(2-phenylquinazolin-4-yl)thiourea has a lower yield (25%) and a melting point of 189–190°C, whereas 1-Cyclohexyl-3-(2-phenylquinazolin-4-yl)thiourea (from the same study) likely shares similar thermal stability .
Table 1: Physical Properties of Selected Thiourea Derivatives
Compound Yield (%) Melting Point (°C) Molecular Formula Key Substituents
1-Cyclohexyl-3-(4-methylphenyl)thiourea 68 Not reported C14H20N2S Cyclohexyl, 4-methylphenyl
1-Cyclohexyl-3-(3,5-dimethoxyphenyl)thiourea 73 Not reported C15H22N2O2S Cyclohexyl, 3,5-dimethoxyphenyl
1-Allyl-3-(2-phenylquinazolin-4-yl)thiourea 25 189–190 C19H17N5S Allyl, 2-phenylquinazolin-4-yl
1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea Discontinued* Not reported C13H19N3S Cyclohexyl, pyridin-4-ylmethyl

*Sourcing status based on .

Biological Activity

1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 140934-80-1, is synthesized through various methods and has been studied for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.

The molecular formula of this compound is C13H17N3SC_{13}H_{17}N_3S. Its structure includes a cyclohexyl group and a pyridine moiety, which contribute to its biological activity.

Antibacterial Activity

Research indicates that thiourea derivatives exhibit significant antibacterial properties. Specifically, this compound has been tested against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus75 µg/mL
Pseudomonas aeruginosa100 µg/mL

In studies, this compound demonstrated comparable efficacy to standard antibiotics like ceftriaxone, showing inhibition zones ranging from 19 mm to 30 mm against the tested organisms .

Anticancer Activity

The anticancer potential of thiourea derivatives has been widely investigated. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (breast cancer)14
HeLa (cervical cancer)10
A549 (lung cancer)12

These results indicate that the compound effectively targets specific molecular pathways involved in cancer progression, such as those regulating angiogenesis and apoptosis .

Anti-inflammatory Activity

The anti-inflammatory effects of thiourea derivatives have also been documented. In a study evaluating the inhibition of pro-inflammatory cytokines, this compound showed significant inhibition of TNF-α and IL-6 at concentrations as low as 10 µg/mL.

CytokineInhibition (%)
TNF-α72
IL-683

These findings suggest its potential as a therapeutic agent in inflammatory diseases .

Neuroprotective Activity

Emerging research indicates that thiourea compounds may possess neuroprotective properties. Specifically, studies have reported that this compound can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases.

EnzymeIC50 (nM)
Acetylcholinesterase93.85
Butyrylcholinesterase412.5

This inhibition suggests potential applications in treating conditions like Alzheimer's disease .

Q & A

Q. What are the optimized synthetic protocols for preparing 1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea, and how can reaction parameters be adjusted to enhance yields?

Methodological Answer: The compound can be synthesized via nucleophilic addition of cyclohexylamine to a substituted isothiocyanate. Key parameters include:

  • Stoichiometry : A 1:1 molar ratio of cyclohexylamine to pyridin-4-ylmethyl isothiocyanate ensures minimal side products, as demonstrated in analogous thiourea syntheses with >90% yields .
  • Solvent Choice : Dichloromethane (DCM) is preferred for its inertness and ease of solvent removal. Prolonged stirring (12–24 hours) ensures complete reaction .
  • Purification : Recrystallization from DCM or methanol yields high-purity products (89–92% yields). Avoid column chromatography to prevent thiourea decomposition .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR :
    • Pyridinyl protons appear as a multiplet at δ 8.3–7.1 ppm.
    • Thiourea NH protons resonate as broad singlets at δ 9.6–8.8 ppm, sensitive to hydrogen bonding .
  • IR :
    • N-H stretches at 3350–3250 cm⁻¹.
    • C=S absorption at 1326–835 cm⁻¹ confirms thiourea formation .
  • Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages to validate purity .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELXL refinement) resolve hydrogen-bonding networks and conformational flexibility in this thiourea derivative?

Methodological Answer:

  • Data Collection : Use high-resolution X-ray diffraction (e.g., λ = 0.71073 Å) to determine unit cell parameters (e.g., triclinic P1 symmetry with a = 5.88 Å, b = 10.24 Å, c = 12.39 Å) .
  • SHELXL Refinement :
    • Apply restraints for N-H and C-H bonds (Uiso = 1.2–1.5 Ueq).
    • Identify intramolecular N-H···N and intermolecular N-H···S bonds via difference Fourier maps .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to analyze torsional angles (e.g., cyclohexyl group orientation relative to the thiourea plane: C2–C1–N1–C7 = 87.7°) .

Q. What computational strategies (e.g., AutoDock Vina) are effective for predicting enzyme inhibition or receptor binding of this compound?

Methodological Answer:

  • Docking Setup :
    • Prepare the ligand (thiourea) by assigning Gasteiger charges and optimizing geometry with Gaussian.
    • Select a receptor (e.g., tyrosinase or PTP1B) from the PDB, removing water and adding polar hydrogens .
  • AutoDock Vina Parameters :
    • Define a grid box (20 × 20 × 20 ų) around the active site.
    • Use the Lamarckian genetic algorithm for conformational sampling.
    • Validate results with RMSD clustering (<2.0 Å threshold) .
  • Scoring Function : Compare binding affinities (ΔG) to identify competitive inhibition. Thiourea’s sulfur atom often interacts with metal ions (e.g., Cu²⁺ in tyrosinase) .

Q. How can conflicting biological activity data (e.g., variable IC₅₀ values) for thiourea derivatives be systematically addressed?

Methodological Answer:

  • Assay Reproducibility :
    • Standardize solvent (e.g., DMSO concentration ≤1%) and pH conditions.
    • Include positive controls (e.g., kojic acid for tyrosinase inhibition) .
  • Data Normalization :
    • Adjust for thiourea’s redox sensitivity (e.g., auto-oxidation in aerobic conditions).
    • Use LC-MS to verify compound stability post-assay .
  • Structure-Activity Relationships (SAR) :
    • Compare substituent effects: Pyridinyl groups enhance π-π stacking, while cyclohexyl moieties influence lipophilicity (logP) .

Q. What role do non-covalent interactions (C–H···π, π-stacking) play in the solid-state packing of this compound, and how do they influence solubility?

Methodological Answer:

  • Crystal Packing Analysis :
    • Centrosymmetric N-H···S dimers dominate, with C–H···π interactions (3.5–3.8 Å) linking chains along the a-axis .
    • Pyridinyl rings exhibit face-to-edge stacking (dihedral angle = 164.7°), reducing solubility in polar solvents .
  • Solubility Optimization :
    • Introduce polar substituents (e.g., -OH, -OCH₃) on the pyridinyl ring to disrupt π-stacking .
    • Co-crystallize with PEG or cyclodextrins to enhance aqueous dispersion .

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